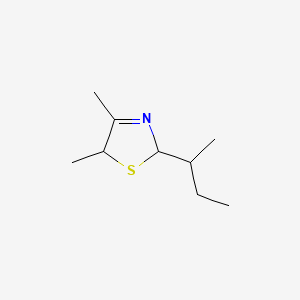

2-(2-Butyl)-4,5-dimethyl-3-thiazoline

Descripción general

Descripción

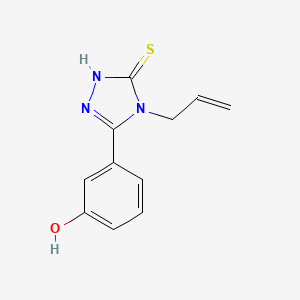

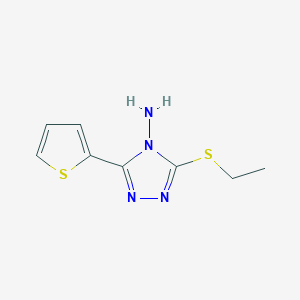

The compound of interest, 2-(2-Butyl)-4,5-dimethyl-3-thiazoline, is a thiazoline derivative, which is a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Although the specific compound is not directly studied in the provided papers, related thiazoline derivatives have been synthesized and characterized, providing insights into their molecular structures, synthesis methods, and potential applications, particularly in the field of medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of thiazoline derivatives often involves cyclization reactions and the use of various starting materials, such as amino acids or thiosemicarbazides. For instance, the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was achieved via the reduction of a precursor using NaBH4 . Similarly, the synthesis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate was performed by reacting methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate . These methods suggest that the synthesis of 2-(2-Butyl)-4,5-dimethyl-3-thiazoline could potentially be carried out through analogous cyclization and functionalization reactions.

Molecular Structure Analysis

The molecular structure of thiazoline derivatives is often nonplanar and can exhibit interesting photochromic properties. Single-crystal X-ray diffraction is a common technique used to characterize these structures, as seen in the studies of related compounds . Density functional theory (DFT) calculations, including the use of various basis sets, are also employed to predict molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data . These computational studies are crucial for understanding the conformational flexibility and electronic properties of the molecules.

Chemical Reactions Analysis

Thiazoline derivatives can participate in various chemical reactions, including substitution reactions and the formation of hydrogen-bonded dimers and chains. For example, pyrrolo[2,1-b]thiazoles undergo electrophilic substitution reactions to form different derivatives . The formation of hydrogen bonds, such as those observed in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, contributes to the stability of the molecular structure and affects the crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoline derivatives, such as their crystal packing, hydrogen bonding interactions, and molecular electrostatic potential, are influenced by their molecular structure. The crystal packing can involve intermolecular hydrogen bonds and π–π interactions, which are important for the stability of the solid-state structure . Theoretical calculations, including frontier molecular orbitals (FMO) analysis and thermodynamic properties, provide further insights into the reactivity and stability of these compounds . Additionally, some thiazoline derivatives exhibit significant nonlinear optical (NLO) properties, which could be useful in the development of new materials .

Aplicaciones Científicas De Investigación

-

Commercial Uses : 2-Butoxyethanol is used in many domestic and industrial products due to its properties as a surfactant. It’s found in acrylic resin formulations, asphalt release agents, firefighting foam, leather protectors, oil spill dispersants, degreaser applications, photographic strip solutions, whiteboard and glass cleaners, liquid soaps, cosmetics, dry cleaning solutions, lacquers, varnishes, herbicides, and latex paints.

-

Petroleum Industry : In the petroleum industry, 2-Butoxyethanol is often used due to its solvent properties.

-

Synthetic Elastomer : Butyl rubber, a synthetic elastomer made by combining isobutylene and isoprene, has good shock absorption characteristics and low moisture and gas permeability. It’s used in many commercial applications.

-

Commercial Uses : 2-Butoxyethanol is used in many domestic and industrial products due to its properties as a surfactant. It’s found in acrylic resin formulations, asphalt release agents, firefighting foam, leather protectors, oil spill dispersants, degreaser applications, photographic strip solutions, whiteboard and glass cleaners, liquid soaps, cosmetics, dry cleaning solutions, lacquers, varnishes, herbicides, and latex paints.

-

Petroleum Industry : In the petroleum industry, 2-Butoxyethanol is often used due to its solvent properties.

-

Synthetic Elastomer : Butyl rubber, a synthetic elastomer made by combining isobutylene and isoprene, has good shock absorption characteristics and low moisture and gas permeability. It’s used in many commercial applications.

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or investigations into its mechanism of action.

Propiedades

IUPAC Name |

2-butan-2-yl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-5-6(2)9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBOQJFNAYJWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1N=C(C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047156 | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; meaty, spicy, vegetable odour | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

71.00 °C. @ 4.00 mm Hg | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/991/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

CAS RN |

65894-82-8 | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65894-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butyl-4,5-dimethyl-2,5-dihydrothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)